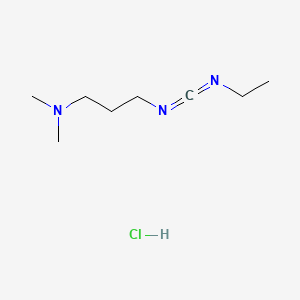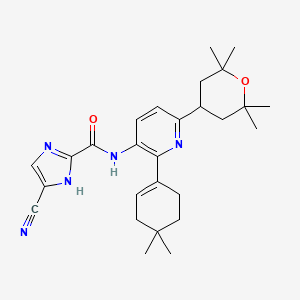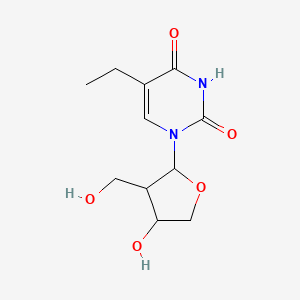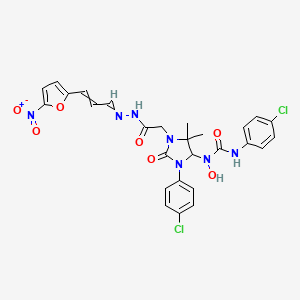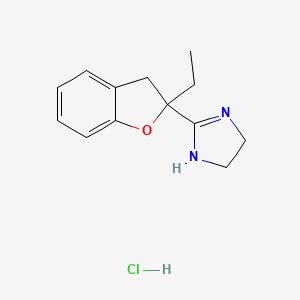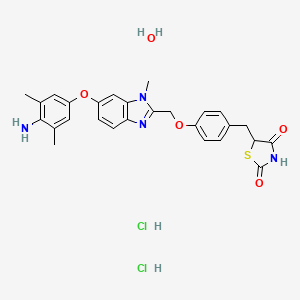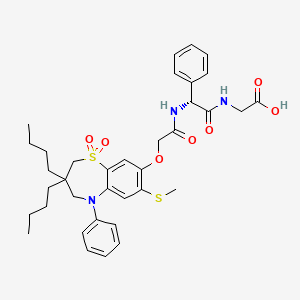
Elobixibat
Overview
Description
Elobixibat is an inhibitor of the ileal bile acid transporter (IBAT) and is undergoing development in clinical trials for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C) . It acts locally in the gut with minimal systemic exposure .
Synthesis Analysis
The synthesis of this compound involves sequential aminoester installations. The process starts with the alkylation of phenol using ethyl bromoacetate to provide an ester, which is then saponified with sodium hydroxide . Analytical techniques such as chromatography, spectroscopy, and mass spectrometry are used to identify and quantify impurities in this compound .Molecular Structure Analysis
This compound has a molecular formula of C36H45N3O7S2 and a molar mass of 695.89 g/mol . It belongs to the class of organic compounds known as dipeptides, which are compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .Chemical Reactions Analysis
This compound is a potent bile acid transporter (IBAT) inhibitor with IC50 values of 0.53±0.17 nM (human IBAT), 0.13±0.03 nM (mouse IBAT), and 5.8±1.6 nM (canine IBAT) . It acts by inhibiting the reuptake of bile acids in the ileum, the initial step in their enterohepatic circulation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 695.89 and a chemical formula of C36H45N3O7S2 . It is a small molecule and is classified as an investigational drug .Scientific Research Applications
Overview of Elobixibat in Chronic Idiopathic Constipation (CIC)
This compound, a first-in-class ileal bile acid transporter (IBAT) inhibitor, represents a novel approach to treating chronic idiopathic constipation (CIC), a condition affecting up to 25% of the general population. Phase II clinical trials have demonstrated its effectiveness in enhancing bile acid delivery to the colon, thereby accelerating colonic transit, increasing stool frequency, and improving constipation-related symptoms. Its mechanism involves the inhibition of IBAT, leading to increased colonic bile acids which facilitate stool softening and promote bowel movements. This compound's minimal absorption and low systemic bioavailability make it generally well-tolerated, potentially offering the added benefit of improving serum lipid profiles through bile acid depletion (Wong & Camilleri, 2013).
This compound's Mechanism of Action and Clinical Implications
This compound's mechanism of action as an IBAT inhibitor disrupts the enterohepatic circulation of bile, leading to a reduction in serum cholesterol levels and increased delivery of bile acids into the colon. This process not only aids in managing constipation but also contributes to the modulation of lipid metabolism. Early development phases of this compound have confirmed its high IBAT binding affinity, translating into expected physiological changes that are promising for the treatment of CIC. The drug's efficacy in clinical trials underscores its potential as a significant advancement in addressing the unmet needs of patients with CIC (Miner, 2018).
Comparative Efficacy and Future Directions
Comparative studies and reviews suggest that this compound, alongside other emerging pharmacological agents like linaclotide and lubiprostone, holds promise for the treatment of chronic idiopathic constipation, particularly in patients unresponsive to first-line osmotic laxatives. Future research directions include long-term efficacy studies, cost-effectiveness analyses, and global availability assessments to ensure broader access to this innovative treatment option. The experience with this compound and similar agents indicates a significant shift towards addressing the complex pathophysiology of CIC with targeted therapies (Bassotti et al., 2022).
Mechanism of Action
Target of Action
Elobixibat primarily targets the Ileal Bile Acid Transporter (IBAT) , also known as the Apical Sodium Bile Acid Transporter (ASBT) . This transporter is encoded by the SLC10A2 gene and is responsible for the reuptake of bile acids in the ileum, which is the initial step in their enterohepatic circulation .
Mode of Action
This compound is an inhibitor of IBAT. By inhibiting the uptake of bile acids, this compound increases the bile acid concentration in the gut . This action accelerates intestinal passage and softens the stool .
Biochemical Pathways
The inhibition of IBAT by this compound disrupts the enterohepatic circulation of bile acids . This leads to an increase in the concentration of bile acids entering the colon, which stimulates colonic secretion and motility . The increased levels of bile acids may interact with transmembrane G-protein-coupled receptor (TGR5) molecules, leading to an influx of water and electrolytes into the lumen .
Pharmacokinetics
This compound displays linear pharmacokinetics with very low systemic exposure . When compared to fasting conditions, the plasma exposure of this compound decreases to 20-30% with breakfast . After repeated administration, plasma concentrations reach steady state after 7 days and no accumulation is found up to the dose of 15 mg .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in plasma glucagon-like peptide 1 level through Takeda G protein receptor 5, which is a membrane receptor of bile acids . This results in improved glucose metabolism and lowering of serum LDL-C and arachidonic acid (AA) levels . In addition to these effects, this compound ameliorates constipation .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, a subset of patients with constipation has reduced colonic bile acid concentrations, which are associated with slow colonic transit . In such cases, this compound, by increasing colonic bile acid concentrations, can effectively accelerate colonic transit . Furthermore, the plasma exposure of this compound decreases with food intake, suggesting that the timing of drug administration relative to meals can influence its bioavailability .
Safety and Hazards
Elobixibat is safe. The only adverse effects of note are associated with its pharmacological actions in patients with chronic constipation, namely the induction of diarrhea and abdominal pain . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
Elobixibat has shown efficacy in improving constipation symptoms in maintenance hemodialysis patients with chronic constipation. It also improved dialysis-related laboratory test results, such as a decrease in serum IP levels and IDWG . Further studies are required to confirm its efficacy for relief of chronic constipation .
properties
IUPAC Name |
2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLQIRAKKLNXRQ-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195985 | |
| Record name | Elobixibat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439087-18-0 | |
| Record name | Elobixibat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439087-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elobixibat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elobixibat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elobixibat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELOBIXIBAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of elobixibat?
A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) [, , , ].
Q2: How does IBAT inhibition by this compound lead to the alleviation of constipation?
A2: By inhibiting IBAT, this compound prevents the reabsorption of bile acids in the ileum, increasing their delivery to the colon [, ]. This increase in colonic bile acids stimulates bowel function through two primary mechanisms:
- Osmotic Effect: Bile acids draw water into the colon, softening stool and increasing stool volume [, ].
- Stimulation of Colonic Motility: Bile acids promote colonic motility, accelerating colonic transit time and facilitating bowel movements [, , ].
Q3: Does this compound impact rectal sensation in patients with chronic constipation?
A3: Research indicates that this compound can reduce rectal sensory thresholds (RSTs) in patients with chronic constipation, particularly those aged 60 years and older []. This effect may contribute to its therapeutic benefits by enhancing the perception of rectal distension and promoting the urge to defecate.
Q4: Beyond constipation, are there other potential benefits of this compound related to bile acid metabolism?
A4: Yes, this compound has shown potential to improve lipid metabolism []. By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to increased bile acid synthesis from cholesterol in the liver. This process can lower low-density lipoprotein cholesterol (LDL-C) levels and increase high-density lipoprotein cholesterol (HDL-C) levels [, , ].
Q5: Does the timing of this compound administration influence its effectiveness?
A5: Research suggests that this compound can be administered before breakfast, lunch, or dinner without significantly impacting its efficacy in improving bowel movements [].
Q6: What is the molecular formula and weight of this compound?
A6: This information can be found in the scientific literature and patents related to this compound.
Q7: What spectroscopic data is available for this compound?
A7: Details about spectroscopic data, including NMR, IR, and Mass Spectrometry, are likely described in research articles or patents related to this compound.
Q8: Are there any known polymorphs or hydrates of this compound? How do they affect its stability and performance?
A8: The existence of polymorphs and their impact on this compound's stability and pharmaceutical properties would be addressed in the scientific literature, particularly in studies focusing on its pharmaceutical development [].
Q9: What has clinical research revealed about the efficacy and safety of this compound for chronic constipation?
A9: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating chronic constipation in various patient populations, including the elderly [, , , , , , , , , , ].
Q10: Has this compound been compared to other laxatives in clinical trials?
A10: Yes, this compound has been compared with other laxatives like lubiprostone and sodium picosulfate in clinical trials for chronic constipation [, , , , , ]. These trials aim to assess comparative efficacy, safety, and tolerability.
Q11: Have any studies investigated the long-term effects of this compound treatment?
A11: Long-term studies, including a 52-week trial, have demonstrated sustained efficacy and an acceptable safety profile for this compound in chronic constipation treatment [, ].
Q12: Are there specific patient populations where this compound has shown particular efficacy?
A12: this compound has demonstrated efficacy in specific patient populations, including the elderly, patients with Parkinson's disease and chronic constipation, and those with chronic constipation associated with cancer [, , , , ].
Q13: Does this compound interact with any drug transporters or metabolizing enzymes?
A13: this compound has been shown to have a slight inhibitory effect on P-glycoprotein, a drug transporter []. Information regarding other drug-transporter interactions, metabolizing enzyme induction, or inhibition would be detailed in its pharmacological profile.
Q14: How is this compound metabolized, and what are its primary routes of elimination?
A14: Specific details regarding this compound's metabolic pathways and elimination routes are documented in its pharmacokinetic studies [, , ].
Q15: What is the safety profile of this compound, and what are the common adverse effects?
A15: this compound has a favorable safety profile [, , , ]. The most commonly reported adverse events are mild and include diarrhea and abdominal pain [, , ]. Serious adverse events are rare.
Q16: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A16: Information about formulation approaches and their impact on this compound's pharmaceutical properties can be found in the relevant pharmaceutical sciences literature and patent databases [].
Q17: What analytical techniques are used to characterize and quantify this compound in various matrices?
A17: Researchers employ techniques like high-performance liquid chromatography (HPLC) to determine this compound concentrations in biological samples for pharmacokinetic and bioanalytical studies [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



